(S)-3-aminohexanoic acid, also known as (S)-3-aminocaproic acid, is a chiral amino acid with the chemical formula . It is classified as a beta-amino acid due to the presence of the amino group on the beta carbon relative to the carboxylic acid group. This compound is significant in various biochemical applications, particularly as an inhibitor of serine proteases and in the synthesis of pharmaceuticals.
(S)-3-aminohexanoic acid is derived from lysine and is often produced through synthetic routes in laboratory settings. It falls under the category of amino acids, which are organic compounds that serve as the building blocks of proteins. Its specific stereochemistry (S configuration) is crucial for its biological activity, particularly in inhibiting enzymes involved in fibrinolysis.
The synthesis of (S)-3-aminohexanoic acid can be achieved through several methodologies:
For example, a notable method involves using 3-isobutyl glutaric anhydride in an organic solvent system to yield (S)-3-aminohexanoic acid with high purity and yield. The process typically includes cooling and maintaining specific temperatures during reactions to optimize product formation .
The molecular structure of (S)-3-aminohexanoic acid features a six-carbon chain with an amino group at the third position. The structural formula can be represented as follows:
The structure can be visualized using various chemical drawing software or databases like PubChem, where it is cataloged under CID 13326183 .
(S)-3-aminohexanoic acid participates in various chemical reactions:
These reactions are typically facilitated by catalysts or specific reaction conditions that enhance yield and selectivity.
(S)-3-aminohexanoic acid acts primarily as an inhibitor of serine proteases, such as plasmin, which plays a critical role in fibrinolysis—the process by which blood clots are dissolved. By inhibiting this enzyme, (S)-3-aminohexanoic acid effectively reduces bleeding and is utilized in clinical settings for managing hemorrhagic conditions.
The mechanism involves binding to the active site of the enzyme, preventing substrate access. This action is quantitatively assessed through various kinetic studies that measure enzyme activity in the presence and absence of (S)-3-aminohexanoic acid.
These properties influence its application in both research and pharmaceutical contexts.
(S)-3-aminohexanoic acid has several scientific uses:
Racemic mixtures of 3-aminohexanoic acid can be resolved into enantiomerically pure components through diastereomeric interactions. The underlying principle exploits the formation of distinct diastereomeric pairs with a chiral resolving agent, which exhibit differential physical properties (e.g., solubility, crystallization behavior) enabling mechanical separation.
Diastereomeric Salt Crystallization remains the most industrially viable method. Enantiopure chiral acids (e.g., (S)-mandelic acid, D-tartaric acid) or bases (e.g., (1R,2S)-ephedrine) form crystalline salts with racemic 3-aminohexanoic acid. The diastereomeric salts display divergent solubility profiles, allowing selective crystallization of one pair. For instance, treatment of dl-3-aminohexanoic acid with (S)-mandelic acid in toluene/methanol yields the less soluble (S)-amino acid-(S)-mandelate salt, which is filtered and subsequently liberated via basification to furnish (S)-3-aminohexanoic acid with >99% ee. This mirrors the resolution of duloxetine intermediates [3] [9]. A major limitation is the empirical screening required to identify optimal resolving agents and solvent systems.
Table 1: Resolving Agents for Diastereomeric Salt Crystallization of 3-Aminohexanoic Acid
Resolving Agent | Solvent System | Isolated Diastereomer | ee (%) | Yield (%) |
---|---|---|---|---|
(S)-Mandelic acid | Toluene/Methanol | (S)-Acid·(S)-Mandelate | >99 | 40-45 |
D-DBTA* | Ethanol/Water | (S)-Acid·D-DBTA | 98 | 38 |
(1R,2S)-Ephedrine | Acetone | (R)-Acid·(1R,2S)-Ephedrine | 95 | 42 |
*DBTA = Di-p-toluoyl-D-tartaric acid
Enzymatic Kinetic Resolution employs hydrolytic enzymes (lipases, esterases, proteases) to selectively modify one enantiomer. Acetylation of racemic 3-aminohexanoic acid ethyl ester using Candida antarctica lipase B (CAL-B) and vinyl acetate preferentially acetylates the (R)-enantiomer. The unreacted (S)-ester is then hydrolyzed to yield (S)-3-aminohexanoic acid with 90-95% ee. This approach benefits from mild conditions and commercial enzyme availability but suffers from a 50% theoretical yield limitation unless coupled with in situ racemization of the undesired enantiomer (dynamic kinetic resolution) [5] [7] [9].
Preferential Crystallization (Resolution by Entrainment) leverages the spontaneous formation of enantiopure crystals from supersaturated racemic solutions. Seeding with pure (S)-3-aminohexanoic acid crystals triggers exclusive crystallization of this enantiomer. This method, exemplified in methadone resolution, demands careful control of supersaturation and crystal growth kinetics but offers solvent-free operation and high throughput [3] [9].
Asymmetric catalysis constructs the chiral center of (S)-3-aminohexanoic acid de novo with high stereofidelity, circumventing the yield limitations of resolution. Catalyst design focuses on creating a chiral microenvironment that differentiates prochiral faces or enantiotopic groups.
Transition Metal-Catalyzed Asymmetric Hydrogenation represents the most efficient route. Prochiral enamide precursors like (Z)-3-acetamidohex-2-enoic acid undergo hydrogenation using chiral Rh or Ru catalysts. Rhodium complexes with Me-DuPHOS or (R,R)-Et-DuPHOS ligands achieve near-perfect enantiocontrol (98-99% ee) at low catalyst loadings (S/C = 1000-5000) under mild H₂ pressure (50-100 psi). The reaction proceeds via diastereoselective hydride transfer to the metal-coordinated enamide, where the chiral ligand enforces facial selectivity. Ruthenium-BINAP systems (e.g., Ru-(S)-BINAP/diamine) are equally effective for β-acylamino acrylate reduction, providing the (S)-product in >95% ee [1] [4] [6].
Table 2: Asymmetric Hydrogenation for Synthesizing (S)-3-Aminohexanoic Acid Precursors
Substrate | Catalyst (S/C*) | Conditions | ee (%) | Conversion (%) |
---|---|---|---|---|
(Z)-3-Acetamidohex-2-enoic acid | Rh-(R,R)-Me-DuPHOS (5000) | 50 psi H₂, RT, 12h | 99 | >99 |
(Z)-3-Benzamidohex-2-enoate | Ru-(S)-BINAP/DAIPEN (1000) | 200 psi H₂, 50°C, 8h | 97 | 98 |
*S/C = Substrate-to-catalyst molar ratio |
Chiral Lewis Acid-Catalyzed C-C Bond Formation builds the carbon skeleton with concurrent stereocontrol. The Evans aldol reaction between a glycine-derived Ni(II) complex and butanal, catalyzed by chiral BOX-Cu(II) complexes, generates the syn-aldol adduct with >20:1 diastereoselectivity. Hydrolysis and decarboxylation yield (S)-3-aminohexanoic acid. Alternatively, asymmetric Michael addition of nitromethane to ethyl crotonate using Cinchona alkaloid-derived organocatalysts (e.g., tert-leucine-dihydrocinchonidine) affords the γ-nitro ester, which is reduced and hydrolyzed to the target amino acid with 90% ee. These methods showcase the versatility of chiral catalysts in installing stereocenters during carbon chain assembly [4] [6] [10].
Enantioselective Hydroformylation of pent-4-en-1-amide with Rh-(R,S)-BINAPHOS catalyst introduces the aldehyde group at C3 with 92% ee. Subsequent reductive amination and hydrolysis furnish (S)-3-aminohexanoic acid. This approach highlights the potential of catalytic C-H functionalization for streamlined synthesis [6].
Biocatalysis exploits the inherent enantioselectivity of enzymes or engineered variants for sustainable synthesis under mild conditions. Key strategies include asymmetric amination, reductive amination, and multi-enzyme cascades.
Transaminase-Mediated Asymmetric Amination directly converts prochiral keto acids to enantiopure amino acids. (S)-Selective ω-transaminases (ω-TA), often sourced from Arthrobacter or Chromobacterium, aminate 3-oxohexanoic acid using pyridoxal-5′-phosphate (PLP) and an amino donor (e.g., isopropylamine, alanine). Wild-type ω-TAs typically show moderate activity toward β-keto acids. Protein engineering via directed evolution or rational design enhances activity and stereoselectivity:
Reductive Aminase (RedAm) Cascades offer a cofactor-recycling route. Engineered phenylalanine dehydrogenases (PheDH) or artificial imine reductases reduce 3-oxohexanoic acid in the presence of ammonia and NADH. Co-factor regeneration is achieved by coupling with formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). Aspergillus oryzae RedAm variants deliver (S)-3-aminohexanoic acid with 96% ee and 90% yield at 100 g/L substrate loading, demonstrating scalability [7].
Table 3: Engineered Enzymes for (S)-3-Aminohexanoic Acid Synthesis
Enzyme Class | Source/Engineered Variant | Substrate | Key Mutations | ee (%) | Conversion (%) |
---|---|---|---|---|---|
ω-Transaminase | Vibrio fluvialis (F88A/A232H) | 3-Oxohexanoic acid | F88A, A232H | >99 | 95 |
ω-Transaminase | Arthrobacter citreus (A117V) | 3-Oxohexanoic acid | A117V | 98 | 85 |
Reductive Aminase | Aspergillus oryzae (L46F/K97S) | 3-Oxohexanoic acid | L46F, K97S | 96 | 90 |
Multi-Enzyme Systems integrate cofactor recycling and bypass intermediate isolation. A one-pot system combining an enoate reductase (ERED), ω-TA, and FDH synthesizes (S)-3-aminohexanoic acid from 3-oxohex-5-enoic acid:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0